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Compound of Interest

Compound Name: 5-Aminooxindole

Cat. No.: B107739 Get Quote

Introduction: The Strategic Importance of 5-
Aminooxindole in Modern Chemistry
5-Aminooxindole (5-amino-1,3-dihydro-2H-indol-2-one) is a versatile heterocyclic compound

that has emerged as a cornerstone in medicinal chemistry and materials science. Its rigid

bicyclic structure, featuring a lactam fused to an aniline ring, provides a privileged scaffold for

the synthesis of complex molecules with significant biological activity. This guide offers an in-

depth exploration of the core physical and chemical properties of 5-aminooxindole, providing

researchers, scientists, and drug development professionals with the technical insights

necessary to harness its full potential. We will delve into its structural characteristics, spectral

properties, synthesis, and reactivity, contextualizing this data with field-proven applications to

explain the causality behind its utility in modern research.

Part 1: Core Molecular and Physicochemical
Properties
A thorough understanding of the fundamental properties of 5-Aminooxindole is critical for its

effective use in experimental design, from reaction setup to purification and formulation.
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The foundational attributes of 5-Aminooxindole are summarized below, providing a top-level

overview of this important molecule.

Property Value Source(s)

IUPAC Name
5-amino-1,3-dihydroindol-2-

one
[1]

Synonyms
5-Amino-2-oxindole, 5-Amino-

2-indolinone
[2]

CAS Number 20876-36-2 [1][2]

Molecular Formula C₈H₈N₂O [1][2]

Molecular Weight 148.16 g/mol [1][2]

Appearance
White to brown or dark green

crystalline solid/powder
[2]

Physicochemical Data
The physicochemical properties dictate the compound's behavior in various environments,

which is crucial for designing experiments such as biological assays or multi-step syntheses.
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Property Value
Significance in
Research

Source(s)

Melting Point

196 - 200 °C (some

sources cite 182-186

°C)

The high melting point

indicates a stable

crystalline lattice

structure. The range

suggests purity is a

key factor. This is a

critical parameter for

reaction temperature

considerations and

identity confirmation.

[2]

Solubility
DMSO (Slightly),

Methanol (Slightly)

Solubility in DMSO is

a key advantage,

making it suitable for

creating stock

solutions for high-

throughput screening

(HTS) in drug

discovery programs.

Limited solubility in

other organic solvents

necessitates careful

solvent selection for

synthesis and

purification.

[2]

pKa (Predicted) 13.91 ± 0.20 The predicted pKa of

the lactam N-H is

relatively high,

indicating it is not

particularly acidic. The

amino group provides

a basic site for salt

formation, which can

be exploited to

improve aqueous

[2]
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solubility (e.g., as a

hydrochloride salt).

Topological Polar

Surface Area (TPSA)
55.1 Å²

This value suggests

good potential for cell

permeability and oral

bioavailability, as it

falls within the typical

range for drug-like

molecules (TPSA <

140 Å²).

[1]

XLogP3 (Predicted) 0.5

The low octanol-water

partition coefficient

indicates a relatively

hydrophilic nature,

which aligns with its

slight solubility in polar

solvents like

methanol.

[1]

Part 2: Spectral and Analytical Characterization
While comprehensive, experimentally verified spectral data for 5-Aminooxindole is not widely

published in publicly accessible databases, a theoretical analysis based on its structure

provides a robust framework for its characterization. The following predictions are essential for

researchers to confirm the identity and purity of synthesized or purchased material.

Predicted ¹H NMR Spectrum (400 MHz, DMSO-d₆)
δ ~10.0-10.5 ppm (s, 1H): This broad singlet corresponds to the lactam N-H proton. Its

chemical shift is sensitive to concentration and residual water in the solvent.

δ ~6.5-6.7 ppm (d, J ≈ 8.0 Hz, 1H): Aromatic proton at the C7 position.

δ ~6.4-6.5 ppm (dd, J ≈ 8.0, 2.0 Hz, 1H): Aromatic proton at the C6 position, showing

coupling to both H7 and H4.
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δ ~6.3-6.4 ppm (d, J ≈ 2.0 Hz, 1H): Aromatic proton at the C4 position, appearing as a

doublet due to coupling with H6.

δ ~4.8-5.0 ppm (s, 2H): A broad singlet corresponding to the two protons of the C5-NH₂

amino group.

δ ~3.3-3.4 ppm (s, 2H): A sharp singlet from the aliphatic CH₂ protons at the C3 position.

Predicted ¹³C NMR Spectrum (100 MHz, DMSO-d₆)
δ ~175-177 ppm: Carbonyl carbon (C=O) of the lactam ring.

δ ~140-142 ppm: Aromatic quaternary carbon C5, bonded to the amino group.

δ ~130-135 ppm: Aromatic quaternary carbon C7a.

δ ~125-128 ppm: Aromatic quaternary carbon C3a.

δ ~115-118 ppm: Aromatic CH carbon C6.

δ ~110-112 ppm: Aromatic CH carbon C4.

δ ~108-110 ppm: Aromatic CH carbon C7.

δ ~35-37 ppm: Aliphatic CH₂ carbon at the C3 position.

Predicted Infrared (IR) Spectrum
3400-3200 cm⁻¹: A broad region showing N-H stretching vibrations from both the primary

amine (two bands, symmetric and asymmetric) and the secondary amide.

~1680-1660 cm⁻¹: A strong, sharp absorption band corresponding to the C=O (amide I)

stretching of the lactam ring.

~1620-1580 cm⁻¹: N-H bending (scissoring) vibration of the primary amine.

~1500-1400 cm⁻¹: Aromatic C=C stretching vibrations.

~850-800 cm⁻¹: C-H out-of-plane bending, indicative of the aromatic substitution pattern.
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Predicted Mass Spectrum (Electron Ionization - EI)
Molecular Ion (M⁺•): An intense peak is expected at m/z = 148, corresponding to the

molecular weight of the compound.

Key Fragmentation: A likely primary fragmentation pathway involves the loss of carbon

monoxide (CO) from the lactam ring, which would yield a fragment ion at m/z = 120.

Subsequent fragmentations of the aromatic ring system would also be expected.

Part 3: Synthesis and Chemical Reactivity
5-Aminooxindole is not just a final product but a crucial intermediate. Its value lies in the

reactivity of its functional groups, which allows for diverse chemical modifications.

Standard Synthesis Protocol: Reduction of 5-
Nitrooxindole
The most common and efficient laboratory synthesis of 5-Aminooxindole involves the

reduction of its nitro precursor, 5-nitrooxindole. This method is reliable and generally proceeds

with high yield.

Reaction: 5-Nitrooxindole → 5-Aminooxindole

Reagents and Equipment:

5-Nitrooxindole

Ethanol

Activated Charcoal

Ferric Chloride (FeCl₃)

Hydrazine Hydrate (80% aqueous solution)

Round-bottom flask with reflux condenser

Heating mantle with magnetic stirrer
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Filtration apparatus

Rotary evaporator

Step-by-Step Methodology:

Setup: Suspend 5-nitrooxindole (1 equivalent) in ethanol (approx. 10 mL per gram of starting

material) in a round-bottom flask.

Catalyst Addition: Add activated charcoal (approx. 0.2 g per gram of starting material) and

ferric chloride (approx. 0.2 g per gram of starting material) to the suspension.

Heating: Heat the reaction mixture to 78 °C (reflux) with vigorous stirring for 10 minutes. The

rationale for this pre-heating is to ensure the catalyst is well-dispersed and the system is at

the optimal temperature for the reduction.

Reductant Addition: Slowly add 80% aqueous hydrazine hydrate (8 equivalents) dropwise to

the heated mixture over 5 minutes. The slow addition is a critical safety and efficiency

measure to control the exothermic reaction and prevent excessive gas evolution.

Reaction: Continue stirring the reaction mixture at 78 °C for 8-10 hours. Progress can be

monitored by Thin Layer Chromatography (TLC).

Workup: Upon completion, cool the mixture to room temperature. Filter the mixture to

remove the activated charcoal and other solid residues.

Isolation: Concentrate the filtrate under vacuum using a rotary evaporator to obtain the crude

product.

Purification: Purify the crude solid by recrystallization from ethanol to yield 5-Aminooxindole
as a light yellow or brown solid.[2]

5-Nitrooxindole
in Ethanol

Add Activated Carbon
& Ferric Chloride Heat to 78°C Add Hydrazine Hydrate

(8-10 hours @ 78°C) Cool & Filter Concentrate Filtrate Recrystallize
from Ethanol Pure 5-Aminooxindole

Click to download full resolution via product page
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Fig 1: General workflow for the synthesis of 5-Aminooxindole.

Core Reactivity and Role as a Synthon
The synthetic utility of 5-Aminooxindole stems from three key reactive sites:

The C5-Amino Group: As a nucleophilic aromatic amine, this group readily participates in

reactions such as acylation, alkylation, sulfonylation, and diazotization, allowing for the

introduction of a vast array of side chains and functional groups.

The Lactam Nitrogen (N1): This nitrogen can be alkylated or acylated under appropriate

basic conditions, providing another vector for molecular elaboration.

The C3-Methylene Group: This position is activated by the adjacent carbonyl group. It can be

deprotonated with a suitable base and undergo aldol-type condensations with aldehydes and

ketones, a crucial reaction for synthesizing kinase inhibitors like Sunitinib.

Part 4: Applications in Research and Drug
Discovery
5-Aminooxindole is a quintessential "building block" compound, serving as a starting point for

numerous therapeutic agents and advanced materials.

Scaffold for Kinase Inhibitors
The oxindole core is a well-established scaffold for inhibitors of protein kinases, which are

critical targets in oncology. The C3 position can be functionalized to interact with the hinge

region of the kinase ATP-binding pocket, while substitutions on the aromatic ring at the C5

position can be tailored to target specific sub-pockets, thereby enhancing potency and

selectivity. This makes 5-Aminooxindole a key intermediate in the synthesis of drugs targeting

cyclin-dependent kinases (CDKs) and spleen tyrosine kinase (Syk).[2]

Precursor for Anti-inflammatory and CNS-Active Agents
The versatile reactivity of the amino group allows for the synthesis of libraries of compounds

screened for various biological activities. Derivatives have shown potential as anti-inflammatory

agents and as modulators of neurological pathways, making 5-Aminooxindole a valuable tool

in programs targeting neurological disorders.
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Fig 2: 5-Aminooxindole as a central scaffold for diverse applications.

Role in Materials Science
Beyond pharmaceuticals, 5-Aminooxindole is employed in materials science to synthesize

advanced polymers and functional materials. The amino group can be used to incorporate the

rigid oxindole structure into polymer backbones or as a pendant group, potentially enhancing

thermal stability, conductivity, or photophysical properties.

Part 5: Safety, Handling, and Storage
Proper handling and storage are paramount to ensure the integrity of 5-Aminooxindole and

the safety of laboratory personnel.

Hazard Classification: Irritant. May cause skin and eye irritation.[2]

Precautionary Statements: Wear protective gloves, eye protection, and face protection. Avoid

breathing dust. Wash skin thoroughly after handling.[2]

Storage: Store at room temperature in a dry, well-ventilated place, away from incompatible

materials such as strong oxidizing agents. For long-term storage, especially for high-purity

grades intended for sensitive biological assays, storing in a freezer under an inert

atmosphere (-20°C) is recommended to prevent gradual oxidation and degradation.[2]

Conclusion
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5-Aminooxindole is a molecule of significant strategic value. Its well-defined physical

properties, predictable reactivity, and accessible synthesis make it an indispensable tool for

researchers. The insights provided in this guide—from its fundamental physicochemical

parameters to its role as a versatile scaffold in drug discovery—are intended to empower

scientists to leverage this compound with confidence and precision. Its continued application in

the development of novel therapeutics and materials underscores its enduring importance in

the landscape of modern chemical science.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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